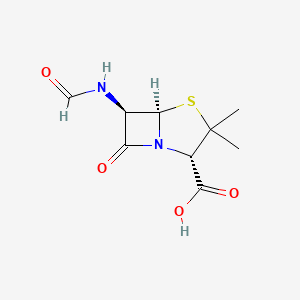

6-Formamidopenicillanic acid

概要

説明

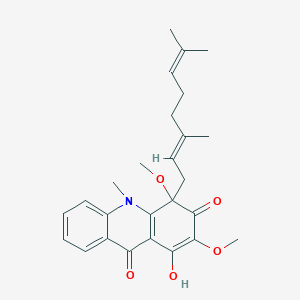

Hypericum, commonly known as St. John’s Wort, is a genus of flowering plants in the family Hypericaceae. It includes around 500 species distributed worldwide, except Antarctica. The genus is renowned for its medicinal properties, particularly in treating depression and wound healing. The primary active compounds in Hypericum species are hypericin and hyperforin, which exhibit a range of biological activities including antidepressant, antimicrobial, and anti-inflammatory effects .

科学的研究の応用

Hypericum species have been extensively studied for their medicinal properties. Some of the key applications include:

Chemistry: Hypericum compounds are used as natural antioxidants and antimicrobial agents in various chemical formulations.

Biology: The extracts are studied for their cytotoxic effects on cancer cells and their potential as natural pesticides.

Medicine: Hypericum extracts are widely used in the treatment of mild to moderate depression, wound healing, and as antiviral agents.

Industry: The compounds are utilized in the cosmetic industry for their anti-inflammatory and skin-soothing properties .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

6-Formamidopenicillanic acid plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. It is known to act as a Bronsted acid, capable of donating a hydron to an acceptor . This property is essential in various biochemical pathways where proton transfer is necessary. Additionally, this compound interacts with antimicrobial agents, inhibiting the growth of microorganisms such as bacteria, viruses, fungi, and protozoans .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial properties enable it to disrupt the cellular processes of microorganisms, leading to their inhibition or death . This disruption can affect the overall cellular homeostasis and metabolic activities of the targeted cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation. The compound binds to specific enzymes, altering their activity and subsequently affecting the biochemical pathways they regulate . This binding interaction can result in changes in gene expression, further influencing cellular functions and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial properties without significant adverse effects. At higher doses, it can cause toxic or adverse effects, including disruptions in cellular function and metabolic processes . These threshold effects are crucial for determining the safe and effective dosage of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound’s role as a Bronsted acid allows it to participate in proton transfer reactions, influencing metabolic flux and metabolite levels . These interactions are vital for maintaining cellular homeostasis and regulating metabolic activities.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are essential for the compound’s efficacy and its ability to reach target sites within the cells.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms are crucial for the compound’s activity and function within the cells . The precise localization of this compound ensures its effective interaction with target biomolecules and its role in various biochemical pathways.

準備方法

合成ルートと反応条件: セイヨウオトギリソウ属からの活性成分の抽出には、通常、エタノールやメタノールなどの溶媒が使用されます。一般的な抽出方法には、浸漬法と超音波処理法があります。 例えば、ヒペリシンとヒペフォリンは、水性アルコール溶液を用いて抽出することができ、その後、クロマトグラフィー技術による精製が行われます .

工業生産方法: セイヨウオトギリソウ抽出物の工業生産には、植物の大規模栽培、収穫、乾燥が行われます。乾燥した植物材料は、その後、溶媒抽出され、多くの場合、エタノールまたはメタノールが使用されます。抽出物は濃縮され、精製されて所望の活性成分が得られます。 スプレー乾燥などのマイクロカプセル化技術は、抽出物の安定性とバイオアベイラビリティを高めるために採用されています .

化学反応の分析

反応の種類: セイヨウオトギリソウの化合物は、酸化、還元、置換など、さまざまな化学反応を起こします。例えば、ヒペリシンは光化学反応を起こし、活性酸素種が生成されます。 一方、ヒペフォリンは求電子置換反応に関与することができます .

一般的な試薬と条件:

酸化: ヒペリシンは、過酸化水素や過マンガン酸カリウムなどの試薬を用いて、酸性条件下で酸化することができます。

還元: ヒペリシンの還元は、水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。

主な生成物:

酸化: ヒペリシンの酸化により、キノン誘導体が生成されます。

還元: ヒペリシンの還元により、還元ヒペリシン誘導体が生成されます。

4. 科学研究の応用

セイヨウオトギリソウ属は、その薬効について広く研究されてきました。主要な応用には以下のようなものがあります。

化学: セイヨウオトギリソウの化合物は、さまざまな化学製剤において、天然の抗酸化剤や抗菌剤として使用されています。

生物学: 抽出物は、癌細胞に対する細胞毒性効果や、天然農薬としての可能性について研究されています。

医学: セイヨウオトギリソウの抽出物は、軽度から中等度のうつ病、創傷治癒、抗ウイルス剤として広く使用されています。

作用機序

セイヨウオトギリソウの化合物の主な作用機序は、神経伝達物質の再取り込み阻害です。主要成分であるヒペフォリンは、セロトニン、ドーパミン、ノルエピネフリンの再取り込みを阻害し、脳内におけるこれらの神経伝達物質のレベルを高めます。この作用は、従来の抗うつ薬の作用と似ています。 さらに、ヒペリシンは光線力学的活性を示し、光にさらされると活性酸素種を生成し、その抗菌作用や抗ウイルス作用に貢献しています .

類似化合物との比較

セイヨウオトギリソウの化合物は、しばしば他の天然の抗うつ剤や抗菌剤と比較されます。類似の化合物には以下のようなものがあります。

クルクミン: ウコンに含まれるクルクミンも、抗うつ作用と抗炎症作用を示します。セイヨウオトギリソウの化合物は、神経伝達物質の再取り込み阻害においてより効果的です。

レスベラトロール: ブドウに含まれるレスベラトロールは、抗酸化作用と抗炎症作用があります。セイヨウオトギリソウとは異なり、顕著な抗うつ作用はありません。

エピガロカテキンガレート: 緑茶に含まれるこの化合物は、抗酸化作用と抗菌作用がありますが、セイヨウオトギリソウの抗うつ作用はありません

セイヨウオトギリソウは、抗うつ剤と抗菌剤の両方の作用を持つため、医学と産業の両方においてユニークで価値のある化合物です。

特性

IUPAC Name |

(2S,5R,6R)-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4S/c1-9(2)5(8(14)15)11-6(13)4(10-3-12)7(11)16-9/h3-5,7H,1-2H3,(H,10,12)(H,14,15)/t4-,5+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQGTDMBVJCTBN-JCGDXUMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429524 | |

| Record name | CHEBI:59004 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64527-04-4 | |

| Record name | (2S,5R,6R)-6-(Formylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64527-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Formamidopenicillanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064527044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHEBI:59004 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-FORMAMIDOPENICILLANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TC14ZH3A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

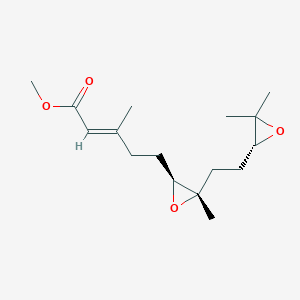

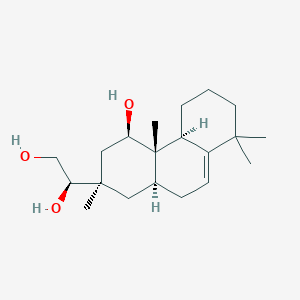

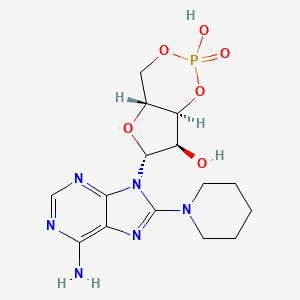

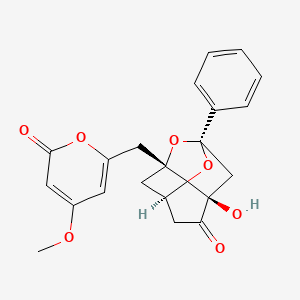

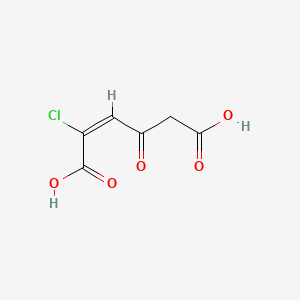

Feasible Synthetic Routes

Q1: What is unique about the antigenic properties of 6-Formamidopenicillanic acid compared to other penicillins like Penicillin G, Ampicillin, and Sulbenicillin?

A1: Research suggests that while the antigenic active sites of Penicillin G, Ampicillin, and Sulbenicillin are limited to their acyl side chains, the antigenic activity of this compound is confined to its penicilloyl moiety. [] This difference is evident in cross-reactivity studies using rat anti-penicillin IgE sera. For instance, rat anti-6-Formamidopenicillanic acid IgE serum reacted with Penicillin G-bovine gamma globulin, Ampicillin-bovine gamma globulin, and Sulbenicillin-bovine gamma globulin. Conversely, this compound-bovine gamma globulin did not react with rat anti-Penicillin G, anti-Ampicillin, and anti-Sulbenicillin IgE sera. Additionally, hapten inhibition assays showed that the passive cutaneous anaphylaxis reaction between anti-6-Formamidopenicillanic acid IgE sera and this compound-bovine gamma globulin could be inhibited by this compound, Penicillin G, Ampicillin, and Sulbenicillin. []

Q2: How does the degradation pattern of Mecillinam, a drug that degrades into this compound, differ from typical penicillins under varying pH conditions?

A2: Unlike most penicillins, Mecillinam exhibits a more complex degradation pattern as the pH increases. [] While penicillins generally show simpler degradation profiles, Mecillinam and its key degradation product, (6R)-6-Formamidopenicillanic acid, undergo reversible 6-epimerization in basic solutions. Further complicating the process, some resulting thiazolidine derivatives also exhibit epimerization at position 2. This intricate degradation pattern of Mecillinam under different pH conditions highlights its distinct chemical behavior compared to other penicillin-based drugs. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[2-(dibutylamino)ethylamino]-2-oxoethyl]-2-thiophenecarboxamide](/img/structure/B1244416.png)

![5H-Imidazo[4,5-c]pyridine, 5-[(4-bromophenyl)methyl]-2-phenyl-](/img/structure/B1244427.png)